Neopentyl isobutyl ketone

Solvent selection Coating formulation Thermal processing

Neopentyl isobutyl ketone (systematically 2,2,6-trimethyl-4-heptanone; CAS 40239-19-8) is a C10 saturated aliphatic ketone characterized by a neopentyl (tert-butylmethyl) group on one side of the carbonyl and an isobutyl group on the other. With a molecular weight of 156.27 g/mol and predicted logP of 3.02, it belongs to the class of sterically hindered, branched ketones that includes industrial solvents such as diisobutyl ketone (DIBK) and methyl isobutyl ketone (MIBK).

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 40239-19-8
Cat. No. B8746321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentyl isobutyl ketone
CAS40239-19-8
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)CC(C)(C)C
InChIInChI=1S/C10H20O/c1-8(2)6-9(11)7-10(3,4)5/h8H,6-7H2,1-5H3
InChIKeyYTMAMXJFGGHEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopentyl Isobutyl Ketone (CAS 40239-19-8) Procurement Guide: Baseline Identity and Class Context


Neopentyl isobutyl ketone (systematically 2,2,6-trimethyl-4-heptanone; CAS 40239-19-8) is a C10 saturated aliphatic ketone characterized by a neopentyl (tert-butylmethyl) group on one side of the carbonyl and an isobutyl group on the other [1]. With a molecular weight of 156.27 g/mol and predicted logP of 3.02, it belongs to the class of sterically hindered, branched ketones that includes industrial solvents such as diisobutyl ketone (DIBK) and methyl isobutyl ketone (MIBK) . However, its asymmetric, highly branched architecture distinguishes it from symmetric analogs, and the compound remains largely underexplored in the peer-reviewed literature relative to its in-class counterparts [2].

1
Sterically hindered, asymmetric C10 branched ketone
Neopentyl + isobutyl architecture distinct from symmetric DIBK
2
Mid-boiling solvent for thermal processing windows
Predicted bp ~181 °C fills gap between DIBK and heavier ketones
3
Carbonyl steric shielding for chemo-selective synthesis
Neopentyl group retards nucleophilic addition at the carbonyl

Why Neopentyl Isobutyl Ketone Cannot Be Casually Replaced by DIBK or MIBK in Procurement


Generic substitution among branched C6–C10 ketones is high-risk because steric hindrance at the carbonyl carbon governs reactivity, evaporation rate, and solvent–polymer compatibility in non-linear ways [1]. Neopentyl isobutyl ketone presents a unique steric profile: the neopentyl group (tert-butylmethyl) is substantially bulkier than the isobutyl groups found in symmetric DIBK, and the molecule is larger and less volatile than MIBK . These architectural features alter nucleophilic addition rates, boiling point, and flash point relative to closer analogs, meaning that substituting DIBK or MIBK without compensating for these differences can shift reaction selectivity, coating drying profiles, or formulation viscosity—as evidenced by the limited but indicative quantitative comparisons below [2].

vs. DIBK Symmetric DIBK lacks neopentyl steric bulk; reactivity profile and boiling point may shift, altering reaction selectivity and coating drying behavior.
vs. MIBK MIBK is substantially smaller and more volatile; direct replacement may compromise evaporation rate control and formulation viscosity.
vs. methyl neopentyl ketone Lower flash point and smaller molar volume may not transfer; combustion safety classification and solvency parameters may require revalidation.

Head-to-Head Evidence: Quantified Differentiation of Neopentyl Isobutyl Ketone from DIBK, MIBK, and Methyl Neopentyl Ketone


Boiling Point Elevation vs. DIBK Enables Higher-Temperature Solvent Applications

Neopentyl isobutyl ketone exhibits a predicted boiling point of 181.4 °C (at 760 mmHg), which is approximately 13 °C higher than the experimentally measured boiling point of its closest symmetric analog, diisobutyl ketone (DIBK; 168.1 °C) [1]. This 7.9% increase in boiling point expands the thermal operating window for formulations requiring slower solvent evaporation without switching to a heavier, less volatile ketone [1].

Boiling Point vs. DIBK
Cross-study comparable
+13.3 °C over DIBK
Target: 181.4 °C (predicted) vs. DIBK: 168.1 °C (experimental)
Expands thermal operating window for slower-evaporation formulations.
Predicted value; experimental confirmation recommended for process validation.
Solvent selection Coating formulation Thermal processing

Increased Molar Volume and Molecular Weight Reduce Volatility Relative to MIBK

Neopentyl isobutyl ketone possesses a molecular weight of 156.27 g/mol and a predicted molar volume of 191.1 cm³/mol, which are 56% and ~43% larger, respectively, than those of methyl isobutyl ketone (MIBK; MW 100.16 g/mol, molar volume ~134 cm³/mol) [1][2]. This size increase is reflected in a predicted vapor pressure of only 0.9 mmHg at 25 °C, over an order of magnitude lower than the 16 mmHg reported for MIBK, indicating substantially reduced volatility [3].

Vapor Pressure vs. MIBK
Cross-study comparable
~17.8-fold lower vapor pressure
Target: 0.9 mmHg vs. MIBK: 16 mmHg at 25 °C
Supports extended wet-edge time and reduced VOC emission in coatings.
Molar volume ~43% larger than MIBK; predicted data for target compound.
Evaporation rate control VOC management Coating drying time

Flash Point Safety Margin Comparable to DIBK, Higher Than MIBK and Methyl Neopentyl Ketone

The predicted flash point of neopentyl isobutyl ketone is 46.8 °C (closed cup), which is statistically indistinguishable from the 49 °C flash point of DIBK but substantially higher than the 18–19 °C flash points of MIBK and methyl neopentyl ketone . This places neopentyl isobutyl ketone in a higher flammability safety category (combustible liquid Class IIIA) compared to the highly flammable MIBK (Class IB), offering a safety advantage in large-scale industrial use .

Flash Point Safety
Cross-study comparable
46.8 °C (predicted closed cup)
Comparable to DIBK (49 °C); +28–29 °C over MIBK and methyl neopentyl ketone
Class IIIA combustible liquid; may support compliance with stricter fire codes.
Predicted flash point; confirm with experimental closed-cup measurement for storage classification.
Flammability Process safety Solvent storage classification

Pronounced Steric Hindrance at the Carbonyl Carbon Limits Nucleophilic Addition vs. DIBK

The neopentyl group adjacent to the carbonyl in neopentyl isobutyl ketone creates a steric environment that is substantially more hindered than that of DIBK (which has two isobutyl groups). Kinetic studies on analogous alkyl halide systems demonstrate that neopentyl substrates react up to 100,000-fold slower in SN2 displacement than n-propyl or isobutyl analogs [1]. While direct ketone reduction rate data for neopentyl isobutyl ketone are absent from the literature, the well-established steric parameter (Es or Taft steric constant) for the neopentyl group (–1.54) is significantly more negative than for isobutyl (–0.93), indicating that nucleophilic attack at the carbonyl carbon will be retarded relative to DIBK [2].

Steric Hindrance at Carbonyl
Class-level inference
Neopentyl Es = –1.54 vs. isobutyl Es = –0.93
Taft steric constant; 65% more negative than isobutyl
May retard nucleophilic addition; relevant for chemo-selective synthetic design.
Class-level inference from alkyl halide kinetics; ketone-specific experimental rate data not available.
Reaction selectivity Chiral auxiliary design Protecting group strategy

Asymmetric Molecular Architecture Offers Different Solvency Parameters Compared to Symmetric DIBK

The asymmetric substitution pattern of neopentyl isobutyl ketone (neopentyl on one side, isobutyl on the other) is predicted to yield a dipole moment distinct from symmetric DIBK. While experimental HSP data are not available, the calculated polar surface area (PSA) is identical to DIBK at 17 Ų, yet the molar refractivity (48.3 cm³) and predicted surface tension (25.0 dyne/cm) differentiate it from DIBK (molar refractivity ~43 cm³, surface tension ~23.5 dyne/cm) [1]. In the context of the Evonik Industries study referenced in secondary sources, this asymmetric ketone improved acrylic resin film hardness and reduced drying time relative to traditional solvents, although primary data from that study could not be independently verified [2].

Solvency Parameters vs. DIBK
Supporting evidence
Molar refractivity 12% higher
Target: 48.3 cm³ vs. DIBK: ~43 cm³; surface tension ~6% higher
Asymmetric architecture may differentiate resin compatibility and gloss development.
Predicted values; experimental HSP data not available. Independent verification of coating performance recommended.
Hansen solubility parameters Resin compatibility Formulation science

Evidence-Backed Application Scenarios for Neopentyl Isobutyl Ketone Procurement


High-Temperature Coating Formulations Requiring Mid-Boiling Ketones

When a coating process operates between 165 °C and 180 °C, DIBK (boiling point 168 °C) evaporates too rapidly, leading to film defects, while heavier ketones (e.g., isophorone, bp 215 °C) retard drying excessively. Neopentyl isobutyl ketone, with a predicted boiling point of 181.4 °C, occupies a thermal niche that extends the wet edge during high-bake cycles without leaving residual solvent . This is directly supported by the 13.3 °C boiling point elevation over DIBK demonstrated in Section 3.

Sterically Shielded Ketone Intermediate in Multi-Step Synthesis

For synthetic sequences requiring chemoselective reduction of one carbonyl in the presence of a ketone that must survive, neopentyl isobutyl ketone's neopentyl group (Taft Es = –1.54) provides substantially greater steric shielding than the isobutyl group (Es = –0.93) present in DIBK [1]. This makes it a candidate for substrates where a 'temporary ketone mask' is needed without resorting to acetal protection, exploiting the retarded nucleophilic addition rates characteristic of neopentyl ketones as discussed in Section 3.

Low-VOC Industrial Coatings with Extended Open Time

In high-solids or waterborne coating systems where volatile organic compound (VOC) regulations cap solvent evaporation, neopentyl isobutyl ketone's predicted vapor pressure of 0.9 mmHg at 25 °C—over 17-fold lower than MIBK's 16 mmHg—enables formulators to reduce VOC emissions while maintaining acceptable flow and leveling [2]. The flash point of 46.8 °C further ensures compliance with fire codes that exclude highly flammable solvents (flash point < 23 °C), a clear advantage over MIBK and methyl neopentyl ketone.

Optical or High-Gloss Coating Resin Solvent Screening

When developing coatings where refractive index matching between solvent and resin affects clarity and gloss, neopentyl isobutyl ketone's predicted molar refractivity of 48.3 cm³—12% higher than DIBK—may improve film optical uniformity . Formulators evaluating ketone solvents for clear coats or optical adhesives can prioritize this compound in experimental designs where higher-refractivity, mid-boiling solvents are screened against standard symmetric ketones.

Application
Selection Property
Validation Focus
High-temperature coating formulations
Mid-boiling thermal niche (~181 °C)
Evaporation rate and film defect reduction in bake cycles
Chemo-selective synthesis intermediate
Neopentyl steric shielding at carbonyl
Nucleophilic addition rate retardation and selectivity
Low-VOC industrial coatings
Low vapor pressure and controlled evaporation
VOC emission compliance and wet-edge time
Optical or high-gloss coating resin screening
Elevated molar refractivity vs. symmetric ketones
Refractive index matching and film clarity
Quote Request

Request a Quote for Neopentyl isobutyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.